molecular formula C7H10O B076193 2-Isopropylfuran CAS No. 10599-59-4

2-Isopropylfuran

Cat. No.: B076193
CAS No.: 10599-59-4
M. Wt: 110.15 g/mol
InChI Key: AFOPCURQYRRFRQ-UHFFFAOYSA-N
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Description

2-Isopropylfuran is an organic compound with the molecular formula C7H10O

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylfuran can be synthesized through various methods. One common approach involves the alkylation of furan with isopropyl halides in the presence of a strong base. Another method includes the cyclization of suitable precursors under acidic or basic conditions to form the furan ring with an isopropyl substituent at the 2-position .

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the selective formation of the desired product. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropylfuran has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a solvent in various reactions.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its biological activity against certain pathogens.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Isopropylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways include the modulation of oxidative stress and the inhibition of certain enzymes involved in metabolic processes .

Comparison with Similar Compounds

  • 2-Methylfuran
  • 2-Ethylfuran
  • 2-Propylfuran

Comparison: 2-Isopropylfuran is unique due to its isopropyl substituent, which imparts distinct chemical and physical properties compared to its analogs. For instance, the isopropyl group increases the compound’s hydrophobicity and influences its reactivity in substitution reactions. This uniqueness makes this compound particularly valuable in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

2-propan-2-ylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOPCURQYRRFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480176
Record name 2-isopropylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10599-59-4
Record name 2-(1-Methylethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10599-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-isopropylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ISOPROPYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44A434J7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Isopropylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry in the synthesis of (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran?

A1: (R)-2,3-Dihydro-2,5-dimethyl-2-isopropylfuran is an insect pheromone. [] The synthesis of this compound, as described in the research, emphasizes the importance of stereochemistry. Pheromones often exhibit specific biological activity depending on their absolute configuration (R or S). Therefore, obtaining the desired enantiomer, in this case, the (R)-enantiomer, is crucial for replicating the pheromone's biological activity accurately. [] The researchers utilized a chiral shift 13C NMR experiment to determine the enantiomeric excess of the synthesized precursors, highlighting the importance of controlling and verifying stereochemistry in pheromone synthesis. []

Q2: Why is the synthesis of 5-methyl-2-isopropylfuran of interest to researchers?

A2: The synthesis of 5-methyl-2-isopropylfuran, as outlined in the research, showcases a straightforward approach to constructing this specific furan derivative. [] While the paper doesn't explicitly state the applications of this compound, substituted furans like 5-methyl-2-isopropylfuran are important building blocks in organic synthesis and frequently appear in various natural products and pharmaceuticals. Therefore, developing efficient and versatile synthetic routes for such compounds is crucial for advancing chemical research and drug discovery. []

Q3: How does the presence of allylic hydrogen atoms in 2-isopropylfuran and similar molecules influence their combustion behavior?

A3: this compound, like other molecules containing allylic hydrogen atoms, exhibits unique combustion characteristics. The research on hydrogen atom abstraction by molecular oxygen (3O2) reveals that allylic C-H bonds are particularly susceptible to attack by oxygen radicals. [] This abstraction reaction serves as a crucial initiation step in the combustion process. The rate constants for this reaction, calculated using computational chemistry methods, provide valuable insights into the reactivity and ignition behavior of fuels possessing allylic hydrogen atoms, including this compound. [] Understanding these kinetics is essential for refining combustion models and predicting fuel performance.

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